(2-Chloro-2,2-difluoroethyl) 4-(2-oxoimidazolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-2,2-difluoroethyl) 4-(2-oxoimidazolidin-1-yl)benzoate is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-difluoroethyl group and an oxoimidazolidinyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2,2-difluoroethyl) 4-(2-oxoimidazolidin-1-yl)benzoate typically involves multiple steps:
Formation of the 2-Chloro-2,2-difluoroethyl Intermediate: This step involves the reaction of chloroform with difluoroacetic acid in the presence of a base such as sodium hydroxide to form 2-chloro-2,2-difluoroethanol.
Esterification: The 2-chloro-2,2-difluoroethanol is then esterified with 4-(2-oxoimidazolidin-1-yl)benzoic acid using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the 2-chloro-2,2-difluoroethyl moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted amines, thiols, or other functional groups.
Hydrolysis Products: 4-(2-oxoimidazolidin-1-yl)benzoic acid and 2-chloro-2,2-difluoroethanol.
Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-2,2-difluoroethyl) 4-(2-oxoimidazolidin-1-yl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated and chlorinated organic molecules on biological systems. Its interactions with enzymes and proteins can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from the unique properties imparted by the chloro and difluoro groups.
Mechanism of Action
The mechanism of action of (2-Chloro-2,2-difluoroethyl) 4-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoro groups can enhance binding affinity and specificity, while the oxoimidazolidinyl benzoate moiety can interact with active sites or binding pockets. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-2,2-difluoroethyl) 4-(2-oxoimidazolidin-1-yl)benzoate: Unique due to its specific combination of chloro, difluoro, and oxoimidazolidinyl benzoate groups.
(2-Chloro-2,2-difluoroethyl) benzoate: Lacks the oxoimidazolidinyl group, which may reduce its biological activity.
(2,2-Difluoroethyl) 4-(2-oxoimidazolidin-1-yl)benzoate: Lacks the chloro group, which can affect its reactivity and binding properties.
Uniqueness
The presence of both chloro and difluoro groups in this compound makes it particularly versatile in chemical synthesis and biological applications. These groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
(2-chloro-2,2-difluoroethyl) 4-(2-oxoimidazolidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O3/c13-12(14,15)7-20-10(18)8-1-3-9(4-2-8)17-6-5-16-11(17)19/h1-4H,5-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGNAHVFLPUMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)C(=O)OCC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.